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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522 Get Quote

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary

medicine. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk

drug is critical to ensure its quality, safety, and efficacy. Ivermectin Impurity H, chemically

known as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-

dihydroavermectin A1a, is a specified impurity in the European Pharmacopoeia (EP).[1] This

document provides a detailed protocol for the quantitative analysis of Ivermectin Impurity H in

ivermectin bulk drug substance using High-Performance Liquid Chromatography (HPLC),

aligning with pharmacopeial guidelines.

Target Audience: This document is intended for researchers, scientists, and drug development

professionals involved in the quality control and analysis of ivermectin.

Experimental Protocol: HPLC Analysis of Ivermectin
Impurity H
This protocol is based on the principles of reversed-phase HPLC as described in the European

Pharmacopoeia for the analysis of ivermectin and its related substances.[1]

1. Materials and Reagents

Ivermectin Bulk Drug Substance (Sample)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b601522?utm_src=pdf-interest
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.drugfuture.com/pharmacopoeia/ep7/data/1336e.pdf
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.benchchem.com/product/b601522?utm_src=pdf-body
https://www.drugfuture.com/pharmacopoeia/ep7/data/1336e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ivermectin EP Impurity H Reference Standard (CAS No: 71837-27-9)[2][3]

Ivermectin CRS (European Pharmacopoeia Reference Standard)

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Water (HPLC Grade or Ultrapure)

Ortho-phosphoric acid (for pH adjustment, if necessary)

2. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following

chromatographic conditions are recommended:

Parameter Recommended Setting

Column
C18, 250 mm x 4.6 mm, 5 µm packing (e.g.,

Apex ODS, or equivalent)[4]

Mobile Phase

Acetonitrile, methanol, and water (e.g.,

53:27.5:19.5 v/v/v). The composition may be

adjusted for optimal separation.

Flow Rate 1.0 mL/min

Column Temperature 40 °C

Detection Wavelength 245 nm

Injection Volume 20 µL

Run Time
Approximately twice the retention time of the

main ivermectin (H2B1a) peak.

3. Preparation of Solutions

Diluent: Methanol
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Test Solution: Accurately weigh and dissolve about 40.0 mg of the ivermectin bulk drug

substance in the diluent and dilute to 50.0 mL in a volumetric flask.

Reference Solution (a) - Ivermectin: Accurately weigh and dissolve about 40.0 mg of

Ivermectin CRS in the diluent and dilute to 50.0 mL in a volumetric flask.

Reference Solution (b) - Impurity H: Prepare a stock solution of Ivermectin Impurity H
reference standard in the diluent. Further dilute to a concentration that is appropriate for the

specified limit of the impurity (e.g., 0.5% of the test solution concentration).

System Suitability Solution: A solution containing both Ivermectin CRS and Ivermectin
Impurity H CRS at appropriate concentrations to verify resolution.

4. Analytical Procedure

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the System Suitability Solution and verify that the system suitability requirements are

met (see Table 1).

Inject the Reference Solution (b) and record the peak area for Impurity H.

Inject the Test Solution and record the chromatogram.

Identify the peak for Impurity H in the Test Solution chromatogram based on its relative

retention time (RRT) with respect to the main ivermectin H2B1a peak.

5. Calculation

The percentage of Ivermectin Impurity H in the ivermectin bulk drug substance is calculated

using the following formula:

% Impurity H = (Area_Imp_H_Sample / Area_Imp_H_Std) * (Conc_Std / Conc_Sample) * 100

Where:
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Area_Imp_H_Sample is the peak area of Impurity H in the Test Solution.

Area_Imp_H_Std is the peak area of Impurity H in the Reference Solution (b).

Conc_Std is the concentration of Impurity H in the Reference Solution (b).

Conc_Sample is the concentration of ivermectin in the Test Solution.

A relative response factor (RRF) should be determined and applied if the response of Impurity

H is significantly different from that of ivermectin.

Quantitative Data and System Suitability
Table 1: System Suitability Criteria

Parameter Acceptance Criteria

Resolution
The resolution between the ivermectin H2B1b

and H2B1a peaks should be not less than 3.0.

Tailing Factor
The tailing factor for the ivermectin H2B1a peak

should be not more than 2.5.

Signal-to-Noise Ratio

The signal-to-noise ratio for the principal peak in

the chromatogram of the diluted reference

solution should be at least 10.

Relative Standard Deviation (RSD)

The RSD for replicate injections of the

ivermectin H2B1a peak area should be not more

than 2.0%.

Table 2: Impurity Acceptance Criteria (based on European Pharmacopoeia)
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Impurity Name Chemical Name Acceptance Limit

Ivermectin Impurity H

4′-O-de(2,6-dideoxy-3-O-

methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-

22,23-dihydroavermectin A1a

Not more than 0.5%

Other specified and

unspecified impurities
- As per monograph

Total Impurities - Not more than 4.0%

Table 3: Example Method Validation Data for Ivermectin Impurities (Illustrative)

Parameter Result

Linearity (r²)
> 0.999 for ivermectin and its related

substances.

LOD 0.3 µg/mL

LOQ 1.0 µg/mL

Accuracy (% Recovery)
Typically within 98.0% to 102.0% for spiked

impurity samples.

Precision (% RSD)

Intraday and interday precision for the

determination of impurities is typically less than

5.0%.
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Caption: Experimental workflow for the quantitative analysis of Ivermectin Impurity H.
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Caption: Logical relationship of Ivermectin Impurity H to the bulk drug specification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b601522#quantitative-analysis-of-ivermectin-impurity-
h-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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